molecular formula C4H7N3O2 B14618689 5-amino-2-methyl-6H-1,2,4-oxadiazin-3-one

5-amino-2-methyl-6H-1,2,4-oxadiazin-3-one

Cat. No.: B14618689
M. Wt: 129.12 g/mol
InChI Key: YUJCNWFXYDBKTI-UHFFFAOYSA-N
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Description

5-amino-2-methyl-6H-[1,2,4]oxadiazin-3-one is a heterocyclic compound that belongs to the oxadiazine family. This compound is characterized by a six-membered ring containing oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-methyl-6H-[1,2,4]oxadiazin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-2-nitropropane with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include refluxing in a solvent such as ethanol or dioxane at elevated temperatures.

Industrial Production Methods

Industrial production of 5-amino-2-methyl-6H-[1,2,4]oxadiazin-3-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-amino-2-methyl-6H-[1,2,4]oxadiazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxadiazines, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-amino-2-methyl-6H-[1,2,4]oxadiazin-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the oxadiazine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-2-methyl-6H-[1,2,4]oxadiazin-3-one is unique due to its specific ring structure and the presence of both amino and methyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for targeted applications in medicinal chemistry and material science .

Properties

Molecular Formula

C4H7N3O2

Molecular Weight

129.12 g/mol

IUPAC Name

5-amino-2-methyl-6H-1,2,4-oxadiazin-3-one

InChI

InChI=1S/C4H7N3O2/c1-7-4(8)6-3(5)2-9-7/h2H2,1H3,(H2,5,6,8)

InChI Key

YUJCNWFXYDBKTI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N=C(CO1)N

Origin of Product

United States

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